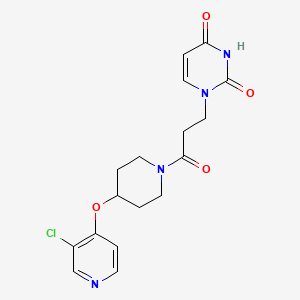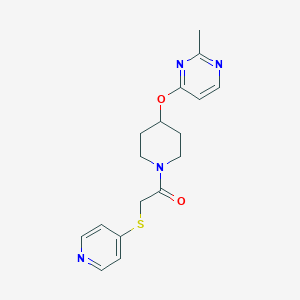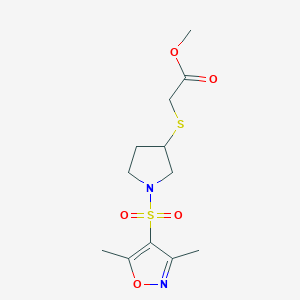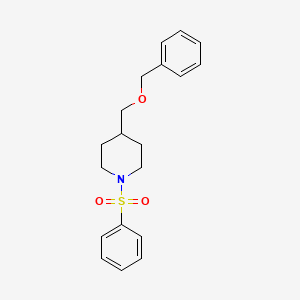![molecular formula C17H18N2OS B2615967 (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-50-5](/img/structure/B2615967.png)
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
Descripción general
Descripción
“(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine” is a chemical compound with the molecular formula C17H18N2OS and a molecular weight of 298.40 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-indol-3-yl group attached to a 4-Methoxyphenyl group via a thioether linkage . The exact 3D structure is not provided in the search results.Mecanismo De Acción
Target of Action
It is known that indole derivatives, which (2-{[2-(4-methoxyphenyl)-1h-indol-3-yl]thio}ethyl)amine is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including cell growth, inflammation, and oxidative stress .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine in lab experiments include its potent hallucinogenic effects, which can be useful for studying the neural basis of perception and cognition. The compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, the limitations of using this compound include its potential for toxicity and the lack of knowledge regarding its long-term effects.
Direcciones Futuras
Some of the future directions for research on (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine include:
1. Investigation of its therapeutic potential: Despite its potential for abuse, this compound has shown promise as a potential treatment for certain psychiatric disorders, such as depression and anxiety. Further research is needed to explore its therapeutic potential.
2. Development of safer analogs: Researchers are working on synthesizing analogs of this compound that have reduced toxicity and side effects, while maintaining their hallucinogenic properties.
3. Exploration of its effects on brain networks: Recent studies have shown that psychedelics such as LSD can induce changes in brain networks that are associated with altered states of consciousness. Further research is needed to investigate the effects of this compound on brain networks and their potential therapeutic implications.
In conclusion, this compound is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, it has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. The compound has potent hallucinogenic effects and acts as a partial agonist at the 5-HT2A receptor. Future research directions include investigating its therapeutic potential, developing safer analogs, and exploring its effects on brain networks.
Métodos De Síntesis
The synthesis of (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine involves the condensation of 2C-I with 2-thioindole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the pure compound. The synthesis process is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. Some of the research areas include:
1. Psychopharmacology: Studies have shown that this compound has potent hallucinogenic effects, similar to other psychedelics such as LSD and psilocybin. Researchers have investigated the mechanism of action of the compound and its effects on the brain and behavior.
2. Drug development: The unique chemical structure of this compound has led to its investigation as a potential lead compound for the development of new drugs. Researchers have synthesized analogs of the compound and tested their pharmacological properties.
3. Forensic toxicology: this compound has been identified in several cases of drug-related deaths and overdoses. Researchers have investigated the metabolism and toxicology of the compound to aid in forensic investigations.
Propiedades
IUPAC Name |
2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUFVNXEUBKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325621 | |
| Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
865546-50-5 | |
| Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,3-Dichlorophenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2615885.png)



![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)


![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)


![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)